Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzylamino group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- Benzylamine
- Thiazole derivatives
Uniqueness
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is unique due to its specific combination of the thiazole ring and benzylamino group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound exhibits enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-19-14(16-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
WDGWOYRDNVIXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.